platinum(4+);tetrachloride;hexahydrate

Catalog No.
S8898896
CAS No.
M.F
Cl4H12O6Pt
M. Wt
445.0 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
platinum(4+);tetrachloride;hexahydrate

Product Name

platinum(4+);tetrachloride;hexahydrate

IUPAC Name

platinum(4+);tetrachloride;hexahydrate

Molecular Formula

Cl4H12O6Pt

Molecular Weight

445.0 g/mol

InChI

InChI=1S/4ClH.6H2O.Pt/h4*1H;6*1H2;/q;;;;;;;;;;+4/p-4

InChI Key

KVERJCFPWMYIII-UHFFFAOYSA-J

Canonical SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]

Platinum(IV) tetrachloride hexahydrate, also known as platinic chloride hexahydrate, is an inorganic compound with the formula H2PtCl66H2O\text{H}_2\text{PtCl}_6\cdot 6\text{H}_2\text{O}. It is characterized by its orange-red crystalline appearance and is highly hygroscopic, meaning it readily absorbs moisture from the environment. The compound consists of platinum in the +4 oxidation state coordinated to six chloride ions and associated with six water molecules. Its molar mass is approximately 426.81 g/mol, and it exhibits solubility in various solvents including water, ethanol, and acetone, but is insoluble in nitric acid .

, particularly in hydrosilylation processes where it facilitates the addition of silanes to alkenes .
  • Analytical Chemistry: Used in analytical procedures for detecting and quantifying platinum in samples due to its ability to form stable complexes.
  • Pharmaceuticals: Its derivatives are explored for use in anticancer therapies due to their biological activity against tumor cells .
  • Research into the biological activity of platinum compounds, including platinum(IV) tetrachloride hexahydrate, has revealed significant potential in cancer therapy. Platinum-based drugs such as cisplatin are well-known for their anticancer properties. Platinum(IV) compounds can be designed to have lower toxicity and improved selectivity towards cancer cells compared to their platinum(II) counterparts. Studies suggest that these compounds may exhibit cytotoxic effects by forming DNA adducts, thereby interfering with DNA replication and transcription processes .

    Platinum(IV) tetrachloride hexahydrate can be synthesized through several methods:

    • Aqua Regia Method: Platinum metal is dissolved in aqua regia (a mixture of concentrated hydrochloric acid and nitric acid), resulting in the formation of chloroplatinic acid, which can then be crystallized as the hexahydrate .
    • Direct Oxidation: Platinum can also be oxidized directly using concentrated hydrochloric acid and hydrogen peroxide under controlled conditions .
    • Chlorination: Another method involves chlorinating metallic platinum using chlorine gas at elevated temperatures, which subsequently forms various chloroplatinum complexes including the hexahydrate .

    Studies on the interactions of platinum compounds indicate that they can form stable complexes with various ligands, which can alter their reactivity and biological activity. For instance, interactions with amino acids or nucleotides can influence their pharmacological properties and effectiveness as anticancer agents . The stability and solubility of these complexes are critical factors determining their therapeutic efficacy.

    Several compounds share similarities with platinum(IV) tetrachloride hexahydrate, particularly within the realm of platinum halides:

    CompoundFormulaOxidation StateUnique Features
    Platinum(II) chloridePtCl₂+2Less toxic; commonly used in catalysis
    Platinum(IV) chloridePtCl₄+4Precursor to other platinum compounds
    Hexachloroplatinic acidH₂PtCl₆+4Hydrated form; used extensively in synthesis
    Platinum(II) acetatePt(C₂H₃O₂)₂+2Used in organic synthesis; lower oxidation state

    Platinum(IV) tetrachloride hexahydrate stands out due to its unique combination of hydration properties and higher oxidation state compared to other platinum halides. Its ability to form stable complexes makes it particularly valuable in both industrial applications and research settings .

    Comprehensive X-ray crystallographic investigations of hexachloroplatinate complexes have revealed detailed structural parameters that define the octahedral coordination geometry around platinum(IV) centers. Single-crystal X-ray diffraction studies demonstrate that the hexachloroplatinate anion [PtCl₆]²⁻ consistently adopts perfect octahedral coordination geometry, with the platinum atom positioned at the center of symmetry [1] [2].

    In the crystal structure of [p-C₆H₄(CH₂ImMe)₂][PtCl₆], detailed crystallographic analysis reveals that the platinum atom is hexacoordinated by six chloride ions in octahedral coordination geometry, with an average Pt-Cl bond distance of 2.3199 Å [1] [2]. This value represents a typical bond length for platinum(IV)-chloride interactions in octahedral environments. The octahedral geometry is characterized by Cl-Pt-Cl bond angles of 90° between adjacent ligands and 180° between trans-positioned chloride ligands [3].

    Comparative structural data from cesium hexachloroplatinate (Cs₂PtCl₆) confirms the consistency of octahedral coordination, with Pt-Cl bond lengths of 2.35 Å [4]. The Materials Project database indicates that in this cubic crystal system, the platinum center forms PtCl₆ octahedra that maintain regular geometric parameters throughout the three-dimensional structure [4].

    Powder X-ray diffraction studies of platinum tetrachloride have established that PtCl₄ exists in polymeric forms with square planar coordination around individual platinum centers, which is structurally distinct from the octahedral hexachloroplatinate anion [5] [6]. These investigations demonstrate that platinum tetrachloride is isostructural with α-PtI₄ and PtBr₄, forming extended network structures rather than discrete octahedral units [5].

    Table 1: Platinum-Chloride Bond Distances in Various Complexes

    ComplexPt-Cl Bond Distance (Å)Coordination GeometryReference
    [PtCl₆]²⁻ in [p-C₆H₄(CH₂ImMe)₂][PtCl₆]2.320Octahedral [1]
    [PtCl₆]²⁻ in Cs₂PtCl₆2.35Octahedral [4]
    PtCl₄ (anhydrous)2.27Square planar polymer [7]
    PtCl₄ (tetrahedral form)2.27Tetrahedral [7]
    cis-[Pt(NH₃)₂Cl₂] (cisplatin)2.311Square planar [8]
    Average Pt-Cl in various Pt(IV) complexes2.32OctahedralGeneral trend

    X-ray absorption fine structure (EXAFS) studies have provided additional insights into the local coordination environment of platinum chloride complexes. Extended X-ray absorption fine structure spectroscopy confirms that hexachloroplatinate complexes maintain consistent Pt-Cl bond distances ranging from 2.32 to 2.35 Å across different crystal environments [9] [10]. These measurements demonstrate that the octahedral coordination geometry is remarkably stable and shows minimal variation due to crystal packing effects.

    The crystallographic data reveals that platinum(IV) in hexachloroplatinate complexes exhibits a d⁶ electronic configuration, which provides exceptional stability for the octahedral coordination geometry [10] [11]. Unlike platinum(II) complexes that typically adopt square planar geometries due to crystal field effects, the platinum(IV) oxidation state favors octahedral coordination with maximum crystal field stabilization energy [12].

    Table 2: Octahedral Coordination Parameters for [PtCl₆]²⁻

    ParameterValueDescription
    Cl-Pt-Cl bond angle (adjacent)90°Ideal octahedral geometry
    Cl-Pt-Cl bond angle (opposite)180°Linear trans arrangement
    Coordination number6Six chloride ligands
    Crystal field stabilizationHigh for d⁶ low-spinStable electron configuration
    Electronic configurationd⁶ (Pt⁴⁺)Platinum(IV) oxidation state

    Hydrogen Bonding Networks in Hydrated Crystal Lattices

    The incorporation of water molecules in platinum chloride crystal structures creates complex three-dimensional hydrogen bonding networks that significantly influence the overall stability and packing arrangements of the crystalline material. In platinum(4+);tetrachloride;hexahydrate, the six water molecules participate in extensive intermolecular hydrogen bonding interactions that connect discrete platinum-containing units into extended supramolecular architectures [13].

    Structural analysis reveals that the hydrated platinum chloride complexes contain both coordinated water molecules directly bound to the platinum center and lattice water molecules that occupy interstitial positions within the crystal structure [13]. The coordinated water molecules in trans-PtCl₄(H₂O)₂ arrangements form strong hydrogen bonds with neighboring chloride ligands, creating stabilizing interactions with O-H···Cl distances typically ranging from 2.1 to 2.4 Å [14] [15].

    Studies of related platinum complexes demonstrate that hydrogen bonding patterns in hydrated structures can involve multiple acceptor sites, including chloride ligands, oxygen atoms from other water molecules, and even the platinum center itself in some configurations [16] [17]. In the supramolecular chemistry of organoplatinum(IV) complexes, hydrogen bonding networks have been observed to direct the formation of dimeric and polymeric assemblies through complementary donor-acceptor interactions [18] [19].

    The hydration shell structure around hexachloroplatinate anions has been investigated using computational molecular dynamics simulations combined with experimental X-ray diffraction data [20] [21]. These studies reveal that [PtCl₆]²⁻ complexes are surrounded by symmetric hydration shells that adopt well-defined geometric arrangements. The first hydration shell contains approximately 12-14 water molecules positioned at optimal hydrogen bonding distances from the chloride ligands [21].

    Density functional theory calculations of [PtCl₆]²⁻·3H₂O clusters demonstrate that water molecules preferentially orient to maximize hydrogen bonding interactions with the outer coordination sphere chloride atoms [21]. The calculated pair correlation functions show excellent agreement with experimental radial distribution functions derived from X-ray diffraction studies, confirming the validity of the proposed hydrogen bonding arrangements [20].

    The influence of hydrogen bonding on crystal packing is particularly evident in structures containing both platinum chloride units and organic cations. In [p-C₆H₄(CH₂ImMe)₂][PtCl₆], the crystal packing is governed by CH···Cl interactions between the imidazolium cation and hexachloroplatinate anion [1] [2]. These weak hydrogen bonds complement the stronger O-H···Cl interactions involving any residual water molecules in the structure.

    Temperature-dependent studies of platinum chloride hydrates reveal that hydrogen bonding networks exhibit thermal stability over significant temperature ranges [11]. Despite changes in lattice parameters with temperature, the fundamental hydrogen bonding patterns and Pt-Cl bond distances remain essentially unchanged, indicating the robust nature of these supramolecular assemblies [11].

    The role of water in stabilizing platinum chloride structures extends beyond simple space-filling effects. Computational studies demonstrate that water molecules in the second coordination sphere contribute to the overall electrostatic stabilization of the anionic platinum complexes [22]. Water chains adsorbed on platinum surfaces have been shown to facilitate proton transfer through thermally activated hopping mechanisms, suggesting that hydrated platinum chloride structures may exhibit interesting ionic conductivity properties [22].

    Comparative Geometry Analysis with Related Platinum Chlorocomplexes

    Systematic comparison of structural parameters across the platinum chlorocomplex family reveals significant geometric variations that correlate directly with the oxidation state of platinum and the overall coordination environment. Platinum(II) complexes predominantly adopt square planar geometries due to the d⁸ electronic configuration, while platinum(IV) complexes consistently favor octahedral coordination as a result of the d⁶ electron count [23] [12].

    The progression from square planar platinum(II) to octahedral platinum(IV) coordination involves substantial changes in bond distances and coordination numbers. In square planar complexes such as cis-[Pt(NH₃)₂Cl₂] (cisplatin), the Pt-Cl bond distances average 2.311 Å with characteristic 90° and 180° bond angles defining the planar geometry [8] [24]. The transition to octahedral coordination in [PtCl₆]²⁻ results in slightly longer Pt-Cl distances averaging 2.32 Å, reflecting the increased coordination number and modified electronic environment [1] [2].

    Comparative structural analysis of platinum halide complexes demonstrates a linear relationship between metal-halide bond distances and the ionic radius of the halogen [10]. However, platinum complexes exhibit shorter bonds than predicted from simple ionic radii calculations, particularly in the case of platinum(IV) hexachlorides [11]. This deviation from expected values is attributed to significant covalent character in the Pt-Cl bonding, consistent with hard-soft acid-base principles where platinum(IV) acts as a moderately soft Lewis acid [10].

    The structural parameters of mixed platinum chloro-aqua complexes provide insights into the geometric preferences when multiple ligand types are present. In trans-PtCl₄(H₂O)₂ arrangements, the Pt-O bond distances to water ligands (approximately 2.05 Å) are significantly shorter than Pt-Cl distances (2.32 Å), reflecting the stronger donor properties of water compared to chloride [9] [14]. This trans influence effect demonstrates how ligand properties directly impact overall molecular geometry.

    Extended X-ray absorption fine structure studies of hydrated platinum(II) complexes reveal that axial coordination can occur even in nominally square planar systems [25]. The hydrated platinum(II) ion exhibits weak axial water coordination at distances of 2.39 Å, representing a distorted octahedral environment rather than purely square planar geometry [25]. This finding has important implications for understanding ligand exchange mechanisms in platinum-based anticancer drugs.

    Trinuclear platinum chloride complexes represent another important structural variant where bridging chloride ligands create extended molecular architectures [26]. In cyclo-tri-μ-chloro-tris[chloro(1-hydroxy-1-imino-2,2-dimethylpropane)platinum(II)], each platinum center maintains square planar coordination while participating in chloride-bridged arrangements with dihedral angles of 99.2° [26]. These structures demonstrate how geometric constraints can lead to significant deviations from ideal coordination geometries.

    The relationship between coordination geometry and electronic properties is particularly evident when comparing platinum complexes across different oxidation states. Platinum(0) complexes exhibit highly variable coordination numbers ranging from linear (coordination number 2) to tetrahedral (coordination number 4), with bond distances that reflect the specific electronic requirements of each geometry [23]. Tetrahedral platinum(0) complexes with chelating phosphine ligands show systematic variations in Pt-P bond distances depending on the bite angle of the ligand, ranging from 2.248 Å for nine-membered chelate rings to 2.360 Å for three-membered rings [23].

    Statistical analysis of platinum chlorocomplex structures reveals that bond length variations correlate strongly with the trans influence of opposing ligands [27] [14]. In platinum(IV) complexes, chloride ligands trans to other chlorides exhibit different bond lengths compared to those trans to aqua or amine ligands, reflecting the electronic communication across the metal center [14]. This trans influence effect is quantifiable through systematic analysis of crystallographic databases and provides predictive capability for designing new platinum-based materials.

    Hydrogen Bond Acceptor Count

    10

    Hydrogen Bond Donor Count

    6

    Exact Mass

    444.900643 g/mol

    Monoisotopic Mass

    442.903593 g/mol

    Heavy Atom Count

    11

    Dates

    Last modified: 11-21-2023

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